Chemical properties and stability of (3,4-Dimethoxy-5-hydroxyphenyl)acetone
Chemical properties and stability of (3,4-Dimethoxy-5-hydroxyphenyl)acetone
Technical Whitepaper: Physicochemical Profiling and Stability Protocols for (3,4-Dimethoxy-5-hydroxyphenyl)acetone
Executive Summary
(3,4-Dimethoxy-5-hydroxyphenyl)acetone is a critical Phase I metabolite and synthetic intermediate in the study of substituted phenethylamines, specifically 3,4,5-trimethoxyamphetamine (TMA) and mescaline analogs. Structurally, it represents an asymmetric O-demethylation product of the 3,4,5-trimethoxy scaffold. Unlike its symmetric isomer (Syringylacetone), this molecule possesses a distinct electronic profile due to the meta-positioning of the hydroxyl group relative to the alkyl side chain, creating unique stability challenges regarding oxidative lability and regioselective metabolism.
This guide provides a comprehensive technical analysis of its chemical properties, synthesis via the 5-bromovanillin route, and rigorous handling protocols required to prevent quinoid oxidation.
Molecular Architecture & Physicochemical Properties
The molecule features a phenylacetone backbone with a specific substitution pattern: a hydroxyl group at position 5, and methoxy groups at positions 3 and 4. This specific arrangement creates a "guaiacol-like" system flanked by an additional methoxy, influencing its pKa and lipophilicity.
Structural Analysis
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Systematic Name: 1-(5-hydroxy-3,4-dimethoxyphenyl)propan-2-one
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Molecular Formula: C₁₁H₁₄O₄
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Molecular Weight: 210.23 g/mol
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Key Functional Groups:
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Phenolic Hydroxyl (C5): The primary site of instability. The pKa is elevated (~9.8–10.2) compared to catechol due to the electron-donating effects of the adjacent methoxy groups, but it remains susceptible to deprotonation and subsequent oxidation.
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Ketone (C2'): A reactive center for reductive amination but prone to enolization and aldol condensation if basic impurities are present.
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Physicochemical Constants (Experimental & Predicted)
| Property | Value / Prediction | Context |
| Physical State | Low-melting solid or viscous oil | Predicted based on the aldehyde precursor (mp 65°C) and isomeric Syringylacetone (mp ~52°C). |
| Boiling Point | ~160–165°C at 0.5 mmHg | Requires high vacuum to prevent thermal decomposition. |
| pKa (Phenol) | 9.9 ± 0.2 (Predicted) | Slightly less acidic than typical phenols due to steric shielding and electron donation from methoxys. |
| LogP | 1.45 (Predicted) | Moderately lipophilic; requires organic solvents (EtOAc, DCM) for extraction. |
| Solubility | Soluble in alcohols, DCM, EtOAc. | Low water solubility; soluble in dilute NaOH (as phenolate). |
Stability Profile & Degradation Pathways
The stability of (3,4-Dimethoxy-5-hydroxyphenyl)acetone is governed by two competing degradation mechanisms: Oxidative Quinone Formation and Aldol Condensation .
The Oxidative Vulnerability (The "Red Shift")
The 5-hydroxy-3,4-dimethoxy substitution pattern is prone to oxidation, particularly in basic solutions. Upon exposure to air at pH > 8, the phenolate ion can oxidize to form an ortho-quinone or para-quinone methide intermediate. This manifests visually as a color shift from pale yellow to dark red/brown.
Degradation Pathway Diagram
Caption: Oxidative degradation pathway triggered by basic pH and oxygen exposure, leading to irreversible polymerization.
Synthetic & Isolation Methodologies
Direct synthesis of the 5-hydroxy isomer is challenging due to the need for regioselective protection. The most robust route utilizes 5-Bromovanillin as a starting material to access the aldehyde precursor, followed by chain extension.
Precursor Synthesis: 3,4-Dimethoxy-5-hydroxybenzaldehyde
Reference: Derived from the copper-catalyzed hydrolysis of 5-bromovanillin [1].[1]
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Reagents: 5-Bromovanillin (1.0 eq), NaOH (6.0 eq), Cu powder (cat.), Water.
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Conditions: Reflux for 24 hours. The bromine is displaced by the hydroxyl group.
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Workup: Acidify to pH 3, extract with Ethyl Acetate.
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Purification: Recrystallize from Toluene/Heptane.
Conversion to Phenylacetone (The Nitroalkene Route)
This step extends the carbon chain while preserving the labile phenol.
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Condensation: React the aldehyde with Nitroethane using Ammonium Acetate as a catalyst in refluxing Acetic Acid.
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Intermediate: 1-(3,4-dimethoxy-5-hydroxyphenyl)-2-nitropropene.
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Reduction: Iron/HCl reduction or NaBH4/CuCl2 reduction of the nitroalkene to the ketone.
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Note: Avoid LiAlH4 as it reduces the nitro group to an amine (amphetamine) rather than the ketone.
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Metabolic Generation (In Vitro)
To generate this compound as a reference standard via metabolism:
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Substrate: 3,4,5-Trimethoxyphenylacetone.
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Enzyme System: CYP2D6 or CYP3A4 (Human Liver Microsomes).
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Reaction: Incubate substrate (10 µM) with NADPH regenerating system. The 3-O-demethylation (yielding the 5-hydroxy target) is a minor pathway compared to 4-O-demethylation, requiring HPLC fractionation for isolation [2].
Analytical Characterization
Due to the phenolic hydroxyl group, this molecule exhibits poor peak shape and tailing in Gas Chromatography (GC) unless derivatized.
GC-MS Protocol (Silylation Required)
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Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
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Procedure:
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Dissolve 1 mg sample in 100 µL dry Ethyl Acetate.
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Add 50 µL BSTFA.
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Incubate at 60°C for 30 minutes.
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Result: Formation of the mono-TMS ether derivative.
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Mass Shift: M+ becomes 282 (210 + 72).
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Fragment Ions: Look for m/z 73 (TMS), m/z 239 (M - Acetyl).
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Analytical Workflow Diagram
Caption: Standardized workflow for the isolation and identification of the metabolite.
Handling & Storage Protocols
To ensure the integrity of reference standards or synthesized batches, the following "Red-Amber-Green" protocol must be followed:
| Parameter | Protocol | Rationale |
| Atmosphere | Argon/Nitrogen Blanket | Mandatory. The electron-rich ring is an oxygen scavenger. |
| Temperature | -20°C (Freezer) | Retards polymerization rates. |
| Container | Amber Glass (Silanized) | Prevents UV-catalyzed radical formation; silanization prevents phenol adsorption to glass. |
| Solvent | Ethanol or Acetonitrile | Store as a dilute solution (1 mg/mL) rather than neat oil to minimize intermolecular reactions. |
References
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Synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde
- Source: Erowid/Rhodium Archive (Adapted
- Context: Describes the copper-catalyzed hydrolysis of 5-bromovanillin to the target aldehyde precursor.
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Link:
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Metabolism of Trimethoxyamphetamines
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Title: Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey.[3]
- Source: Xenobiotica (1979).
- Context: Establishes the O-demethylation pathways for related methoxyl
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Link:
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General Phenolic Stability
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Title: Stability and antioxidant activity of phenolic compounds during in vitro digestion.[4]
- Source: NIH / PubMed.
- Context: Provides general principles on the pH-dependent stability of phenolic compounds.
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Link:
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Sources
- 1. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 2. Synthesis of 5-hydroxymethylfurfural from highly concentrated aqueous fructose solutions using activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and antioxidant activity of phenolic compounds during in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
